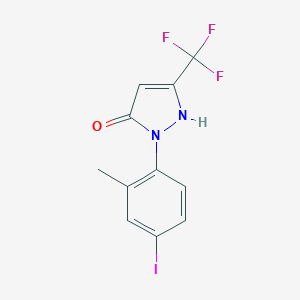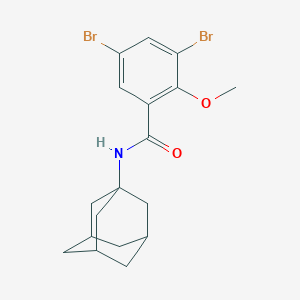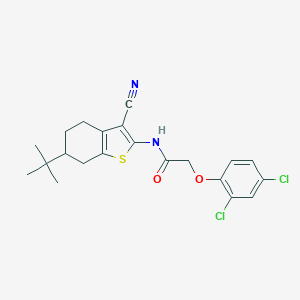![molecular formula C17H19BrN2O3S B301820 4-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B301820.png)
4-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a methoxyphenyl group attached to a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 4-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with piperazine to form the final product .
化学反応の分析
4-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
4-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The sulfonyl group may play a role in binding to these targets, while the piperazine ring provides structural stability .
類似化合物との比較
Similar compounds to 4-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether include:
1-[(4-Bromophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine: This compound has a nitrophenyl group instead of a methoxyphenyl group, which may result in different chemical and biological properties.
1-(4-Bromophenylsulfonyl)piperazine: Lacks the methoxyphenyl group, making it structurally simpler but potentially less versatile in its applications.
特性
分子式 |
C17H19BrN2O3S |
|---|---|
分子量 |
411.3 g/mol |
IUPAC名 |
1-(4-bromophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C17H19BrN2O3S/c1-23-16-6-4-15(5-7-16)19-10-12-20(13-11-19)24(21,22)17-8-2-14(18)3-9-17/h2-9H,10-13H2,1H3 |
InChIキー |
AAALDJXKYMVZFK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
正規SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-oxo-3-(2-oxo-2-phenylethoxy)-2,3-dihydro-1H-benzimidazol-1-yl]methyl benzoate](/img/structure/B301737.png)

![4-ethyl-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]benzamide](/img/structure/B301740.png)
![N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B301742.png)

![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B301746.png)
![5-(2,5-dimethoxyphenyl)-N,N-diethyl-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301748.png)
![N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301751.png)

![3,5-dibromo-N-{[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B301756.png)
![7-(2,3-dimethoxyphenyl)-10-[(1-ethyl-1H-indol-3-yl)methylene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B301757.png)

![(2E,5E)-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-2-(phenylimino)-3-(pyridin-3-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B301760.png)

